molecular formula C17H18N2O B14314958 3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde CAS No. 114414-15-2

3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde

Cat. No.: B14314958
CAS No.: 114414-15-2
M. Wt: 266.34 g/mol
InChI Key: CJSPBDULVMPVSI-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde is an organic compound with a complex structure that includes a carbazole core substituted with dimethylamino and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable carbazole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted carbazoles .

Scientific Research Applications

3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(Dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

114414-15-2

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

3-(dimethylamino)-5,8-dimethyl-9H-carbazole-4-carbaldehyde

InChI

InChI=1S/C17H18N2O/c1-10-5-6-11(2)17-15(10)16-12(9-20)14(19(3)4)8-7-13(16)18-17/h5-9,18H,1-4H3

InChI Key

CJSPBDULVMPVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC(=C3C=O)N(C)C)NC2=C(C=C1)C

Origin of Product

United States

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